molecular formula C4H4ClNS B1611224 5-Chloro-3-methyl-isothiazole CAS No. 20067-16-7

5-Chloro-3-methyl-isothiazole

Cat. No.: B1611224
CAS No.: 20067-16-7
M. Wt: 133.6 g/mol
InChI Key: XWGRBRWIOZDBMN-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-isothiazole: is an organic compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is commonly used as a biocide in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reactions: One of the primary methods for synthesizing isothiazoles involves the condensation of thiohydroxylamine with α-haloketones.

    Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.

Industrial Production Methods:

    Ring-Closure of 3-Mercaptopropanamides: On an industrial scale, isothiazolinones, including 5-Chloro-3-methyl-isothiazole, are prepared by the ring-closure of 3-mercaptopropanamides.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The antimicrobial activity of 5-Chloro-3-methyl-isothiazole is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these thiol groups, leading to the inactivation of the enzymes and subsequent microbial cell death .

Properties

IUPAC Name

5-chloro-3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c1-3-2-4(5)7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGRBRWIOZDBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505007
Record name 5-Chloro-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20067-16-7
Record name 5-Chloro-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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